N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications across various scientific fields. It features a naphthalenyl moiety connected to a pyrazole core via a hydrazone linkage, coupled with a nitrophenyl substituent. This compound's unique structure imparts it with distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide generally involves the condensation reaction of 2-hydroxynaphthaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. This reaction is typically conducted under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: Industrial production often involves the same synthetic route but scaled up using larger reactors and optimized conditions to ensure maximum yield and purity. Solvents such as ethanol or methanol may be used, and reaction temperatures are carefully controlled to optimize reaction rates and minimize side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxynaphthalene moiety can undergo oxidation, leading to quinone derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrazone linkage can undergo nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted hydrazones.
Scientific Research Applications
Chemistry
Used as a starting material for synthesizing more complex organic molecules.
Employed in studying reaction mechanisms involving hydrazones.
Biology
Investigated for its potential as an enzyme inhibitor due to its structural complexity.
Medicine
Industry
Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its various functional groups. The hydroxynaphthalene and nitrophenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, while the hydrazone linkage can form covalent bonds under certain conditions.
Comparison with Similar Compounds
Similar Compounds
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide.
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide.
Uniqueness: The unique combination of the 2-hydroxynaphthalen-1-yl and 3-(3-nitrophenyl) groups provides this compound with distinct reactivity and interaction profiles, differentiating it from similar hydrazone derivatives. This allows for unique applications and reactivity patterns in both chemical and biological systems.
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c27-20-9-8-13-4-1-2-7-16(13)17(20)12-22-25-21(28)19-11-18(23-24-19)14-5-3-6-15(10-14)26(29)30/h1-12,27H,(H,23,24)(H,25,28)/b22-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPHRIXIQOIFFE-WSDLNYQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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